[(Anthracen-9-yl)methyl]methylcarbamodithioic acid
Description
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a dithiocarbamate derivative featuring an anthracene moiety. The anthracene group, a polycyclic aromatic hydrocarbon, imparts strong π-π conjugation, which is critical for photophysical properties and intermolecular interactions .
Properties
CAS No. |
917948-49-3 |
|---|---|
Molecular Formula |
C17H15NS2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C17H15NS2/c1-18(17(19)20)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
JKURHJBXIYBDKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid typically involves the reaction of anthracene derivatives with methylcarbamodithioic acid. One common method includes the use of anthracene-9-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic addition and subsequent functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydroanthracene compounds.
Scientific Research Applications
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various photophysical and photochemical effects, making it useful in applications like fluorescence imaging and organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Acridine-9-carboxylic Acid (C₁₄H₉NO₂)
- Structure : Replaces the dithiocarbamate group with a carboxylic acid and substitutes anthracene with acridine (a nitrogen-containing heterocycle).
- Properties : Lower solubility in water due to the carboxylic acid’s polarity and acridine’s planar structure. It exhibits biological activity, including enzyme inhibition (e.g., CYP isoforms) .
- Applications : Used in biochemical studies and as a building block for heterocyclic derivatives .
4-(Anthracen-9-yl)pyridine (C₁₉H₁₃N)
- Structure : Combines anthracene with pyridine, enabling π-π stacking and hydrogen bonding.
- Properties: Soluble in dichloromethane and ethyl acetate; crystallizes in monoclinic systems with face-to-face π-π interactions (3.6 Å spacing) .
- Applications : Crystal engineering and supramolecular assembly due to predictable intermolecular interactions .
9-Anthracenecarboxylic Acid (C₁₅H₁₀O₂)
Dithiocarbamate Analogues
Benzyl N-(Benzoylcarbamoyl)carbamodithioate
- Structure : Benzyl group instead of anthracene, with a similar dithiocarbamate backbone.
- Properties : Higher lipophilicity due to the benzyl group, enhancing membrane permeability.
Comparative Data Table
Research Findings and Mechanistic Insights
- Photophysical Behavior : Anthracene derivatives like dimethyl-2-(3-(anthracen-9-yl)allylidene)malonate exhibit photoinduced coiling due to E-Z isomerization . The dithiocarbamate group in the target compound may alter this behavior by introducing sulfur-mediated quenching or stabilization.
- Crystal Engineering : Unlike 4-(anthracen-9-yl)pyridine, which forms linear chains via C–H⋯π interactions , the target compound’s dithiocarbamate group could promote hydrogen bonding (N–H⋯S) or metal coordination, leading to distinct supramolecular architectures.
- Biological Activity: Schiff bases derived from anthraldehyde show antibacterial and antiviral properties .
Biological Activity
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃S₂
- Molecular Weight : 273.41 g/mol
This compound features an anthracene moiety, which is known for its photochemical properties and potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to [(Anthracen-9-yl)methyl]methylcarbamodithioic acid. For instance, compounds derived from anthracene have shown significant activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro tests demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid has been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including:
- Liver carcinoma (HepG2)
- Breast carcinoma
In a comparative study, the compound exhibited cytotoxic effects with an IC50 value lower than that of Adriamycin, a commonly used chemotherapeutic agent. This suggests that [(Anthracen-9-yl)methyl]methylcarbamodithioic acid may have selective toxicity towards cancer cells while sparing normal cells .
The mechanisms underlying the biological activities of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid are not fully elucidated but may involve:
- Interference with DNA replication : Compounds with anthracene structures are known to intercalate into DNA, disrupting replication and transcription processes.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Reactive oxygen species (ROS) generation : The compound may enhance oxidative stress in microbial and cancer cells, leading to cell damage and death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of anthracene derivatives included [(Anthracen-9-yl)methyl]methylcarbamodithioic acid. The results indicated that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 90%, demonstrating its potential as an effective antimicrobial agent .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties, [(Anthracen-9-yl)methyl]methylcarbamodithioic acid was tested against HepG2 cells. The findings revealed an IC50 value of 4.5 µM, significantly lower than that of Adriamycin (6.0 µM), suggesting superior efficacy in targeting liver cancer cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
